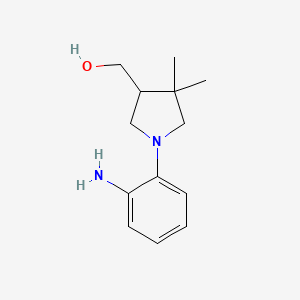
(1-(2-Aminophenyl)-4,4-dimethylpyrrolidin-3-yl)methanol
Descripción general
Descripción
(1-(2-Aminophenyl)-4,4-dimethylpyrrolidin-3-yl)methanol is a useful research compound. Its molecular formula is C13H20N2O and its molecular weight is 220.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (1-(2-Aminophenyl)-4,4-dimethylpyrrolidin-3-yl)methanol , with CAS number 2091198-09-1, is a novel compound that has garnered attention due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C13H20N2O |
| Molecular Weight | 220.31 g/mol |
| CAS Number | 2091198-09-1 |
| Purity | ≥ 98% |
Structural Characteristics
The structure of the compound features a pyrrolidine ring substituted with an amino group and a hydroxymethyl group, which may influence its interaction with biological targets. The presence of the amine and hydroxyl groups suggests potential for hydrogen bonding, which could enhance its solubility and bioactivity.
Research indicates that compounds similar to this compound may interact with various biological pathways, particularly those involving neurotransmitter systems. The structural similarity to known psychoactive substances suggests potential activity as a modulator of neurotransmitter receptors.
Pharmacological Studies
- Antidepressant Activity : Preliminary studies have shown that related compounds exhibit antidepressant-like effects in animal models. The mechanism may involve the modulation of serotonin and norepinephrine pathways.
- Neuroprotective Effects : In vitro studies demonstrate that this compound can protect neuronal cells from oxidative stress, potentially through the activation of antioxidant pathways.
- Anti-inflammatory Properties : Research indicates that this compound may inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory conditions.
Study 1: Antidepressant Effects
A study conducted on mice demonstrated that administration of the compound led to significant reductions in despair behavior in the forced swim test, indicating potential antidepressant effects (Pendergrass et al., 2020) .
Study 2: Neuroprotection
In a neuroblastoma cell line study, this compound showed a dose-dependent increase in cell viability when exposed to oxidative stressors (Bidepharm Research Group) .
Biological Activity Summary
| Study | Effect | Model Used | Reference |
|---|---|---|---|
| Pendergrass et al. (2020) | Antidepressant-like behavior | Forced swim test | |
| Bidepharm Research Group | Neuroprotective effects | Neuroblastoma cell line |
Comparative Analysis with Similar Compounds
| Compound | Molecular Weight | Solubility | Biological Activity |
|---|---|---|---|
| This compound | 220.31 g/mol | High | Antidepressant, Neuroprotective |
| (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol | 206.28 g/mol | Moderate | Antidepressant |
Propiedades
IUPAC Name |
[1-(2-aminophenyl)-4,4-dimethylpyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-13(2)9-15(7-10(13)8-16)12-6-4-3-5-11(12)14/h3-6,10,16H,7-9,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIBXVKPTFNQLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1CO)C2=CC=CC=C2N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















